Cas no 74631-35-9 (2-Methylthio-5-nitrobenzonitrile)
2-Methylthio-5-nitrobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Methylthio)-5-nitrobenzonitrile
- 2-Methylthio-5-nitrobenzonitrile
- Benzonitrile,2-(methylthio)-5-nitro-
- 2-Cyano-4-nitrothioanisole
- ACMC-209ovj
- AG-G-96832
- CTK5E0177
- MolPort-001-757-462
- SureCN8164896
- 2-methylsulfanyl-5-nitrobenzonitrile
- A865849
- 74631-35-9
- 2-(methylsulfanyl)-5-nitrobenzonitrile
- DTXSID60649979
- ZCA63135
- 2-(Methylthio)-5-nitrobenzonitrile 97%
- SCHEMBL8164896
- MFCD09475845
- AKOS006238369
- :2-(Methylthio)-5-nitrobenzonitrile97%
- CS-0205687
-
- MDL: MFCD09475845
- Inchi: 1S/C8H6N2O2S/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3
- InChI Key: OVIOZRLNTSCJFD-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1C#N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 194.01499861g/mol
- Monoisotopic Mass: 194.01499861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 94.9Ų
2-Methylthio-5-nitrobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093956-100g |
2-(Methylthio)-5-nitrobenzonitrile |
74631-35-9 | 95% | 100g |
$456.00 | 2023-09-01 | |
| Apollo Scientific | OR11407-1g |
2-(Methylthio)-5-nitrobenzonitrile |
74631-35-9 | 97% | 1g |
£75.00 | 2023-09-02 | |
| Apollo Scientific | OR11407-5g |
2-(Methylthio)-5-nitrobenzonitrile |
74631-35-9 | 97% | 5g |
£255.00 | 2023-09-02 | |
| TRC | M725600-10mg |
2-Methylthio-5-nitrobenzonitrile |
74631-35-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M725600-50mg |
2-Methylthio-5-nitrobenzonitrile |
74631-35-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M725600-100mg |
2-Methylthio-5-nitrobenzonitrile |
74631-35-9 | 100mg |
$ 80.00 | 2022-06-03 | ||
| A2B Chem LLC | AE06083-1g |
2-Methylthio-5-nitrobenzonitrile |
74631-35-9 | 97% | 1g |
$52.00 | 2024-04-19 | |
| A2B Chem LLC | AE06083-5g |
2-Methylthio-5-nitrobenzonitrile |
74631-35-9 | 97% | 5g |
$142.00 | 2024-04-19 | |
| A2B Chem LLC | AE06083-25g |
2-Methylthio-5-nitrobenzonitrile |
74631-35-9 | 97% | 25g |
$271.00 | 2024-04-19 | |
| A2B Chem LLC | AE06083-100g |
2-Methylthio-5-nitrobenzonitrile |
74631-35-9 | 97% | 100g |
$532.00 | 2024-04-19 |
2-Methylthio-5-nitrobenzonitrile Suppliers
2-Methylthio-5-nitrobenzonitrile Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-Methylthio-5-nitrobenzonitrile
2-Methylthio-5-nitrobenzonitrile: A Comprehensive Overview
The compound with CAS No 74631-35-9, commonly referred to as 2-Methylthio-5-nitrobenzonitrile, is a significant molecule in the field of organic chemistry. This compound, which belongs to the class of nitrobenzonitriles, has garnered attention due to its unique structural properties and potential applications in various chemical industries. The methylthio and nitro substituents on the benzonitrile framework contribute to its distinctive reactivity and functionality.
Recent studies have highlighted the importance of 2-Methylthio-5-nitrobenzonitrile in the synthesis of advanced materials and pharmaceutical intermediates. Its ability to undergo various nucleophilic substitutions and reductions has made it a valuable precursor in organic synthesis. Researchers have explored its role in the development of novel drugs, particularly in the context of anti-inflammatory and anticancer agents.
The structural integrity of 2-Methylthio-5-nitrobenzonitrile is further enhanced by its stability under a wide range of reaction conditions. This stability is attributed to the electron-withdrawing effects of the nitro group, which not only activates the benzonitrile ring for further reactions but also imparts resistance to thermal degradation. The methylthio group, on the other hand, introduces a sulfur-based functionality that can be exploited in various catalytic processes.
In terms of synthesis, 2-Methylthio-5-nitrobenzonitrile is typically prepared through a multi-step process involving nitration and thiolation reactions. The nitration step is carefully controlled to ensure regioselectivity, while the thiolation step involves the introduction of the methylthio group at the para position relative to the nitro group. This precise control over substitution patterns is crucial for maintaining the compound's desired properties.
Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing 2-Methylthio-5-nitrobenzonitrile. These methods often utilize microwave-assisted synthesis or catalytic systems that minimize waste and reduce energy consumption. Such approaches align with current trends toward sustainable chemical practices.
The application of 2-Methylthio-5-nitrobenzonitrile extends beyond traditional organic synthesis into areas such as material science and electronics. Its ability to form stable coordination complexes makes it a promising candidate for use in catalysis and sensor technologies. Additionally, its role as an intermediate in the production of advanced polymers has been explored, showcasing its versatility across multiple disciplines.
From an analytical standpoint, 2-Methylthio-5-nitrobenzonitrile has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analyses provide critical insights into its molecular structure, purity, and crystalline properties, ensuring its reliability as a reagent in various chemical processes.
In conclusion, 2-Methylthio-5-nitrobenzonitrile stands out as a versatile and valuable compound in modern organic chemistry. Its unique combination of functional groups, coupled with recent advancements in its synthesis and applications, positions it as a key player in both academic research and industrial development.
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